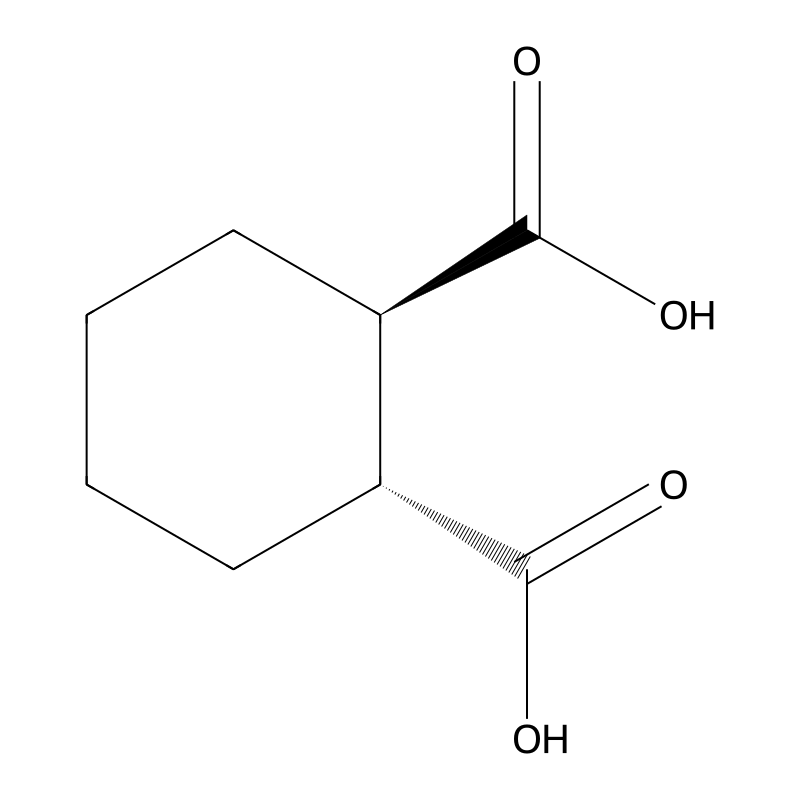

trans-1,2-Cyclohexanedicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis

Specific Scientific Field: Organic chemistry

Summary of the Application:(1R,2R)-cyclohexane-1,2-dicarboxylic acid: serves as an essential intermediate in organic chemical synthesis. Researchers use it to construct more complex molecules through various reactions. Its chiral nature makes it particularly valuable for creating enantiomerically pure compounds.

Experimental Procedures: The synthesis of (1R,2R)-cyclohexane-1,2-dicarboxylic acid involves several steps:

Resolution: Start with a racemic mixture of . This compound can be resolved into its enantiomers using a chiral reagent such as .

Isolation: Separate the desired enantiomer, either or , in good isomeric purity.

Characterization: Confirm the structure and purity of the isolated compound using spectroscopic techniques (e.g., NMR, IR, and mass spectrometry).

Results and Outcomes: Researchers obtain enantiomerically pure (1R,2R)-cyclohexane-1,2-dicarboxylic acid, which can subsequently be used as a building block for more complex molecules. This compound finds applications in drug synthesis, natural product chemistry, and materials science .

Citric Acid Cycle Derivative

Specific Scientific Field: Biochemistry and metabolism

Summary of the Application: Experimental Procedures:Production: The compound can be synthesized or extracted from natural sources.

Characterization: Confirm its identity using spectroscopic methods (e.g., NMR, IR).

Functional Studies: Investigate its role in cellular metabolism and energy production.

Trans-1,2-Cyclohexanedicarboxylic acid is an organic compound with the molecular formula C8H12O4. It is a dicarboxylic acid characterized by two carboxyl groups (-COOH) attached to a cyclohexane ring in a trans configuration. This structural arrangement contributes to its unique physical and chemical properties, including its melting point of approximately 228-230 °C and a boiling point around 262.49 °C . The compound is also known by other names such as trans-Hexahydrophthalic acid and has a CAS number of 2305-32-0 .

- Decarboxylation: Under certain conditions, it can lose carbon dioxide to form cyclohexene derivatives.

- Esterification: It reacts with alcohols to form esters, which are useful in various applications, including plastics and coatings.

- Reduction: The compound can be reduced to produce corresponding alcohols or other derivatives.

These reactions highlight the versatility of trans-1,2-Cyclohexanedicarboxylic acid in organic synthesis and industrial applications.

Trans-1,2-Cyclohexanedicarboxylic acid can be synthesized through several methods:

- Oxidation of Cyclohexene: Cyclohexene can be oxidized using potassium permanganate or similar oxidizing agents to yield the dicarboxylic acid.

- Hydrolysis of Anhydrides: The corresponding anhydride can be hydrolyzed in the presence of water to produce trans-1,2-Cyclohexanedicarboxylic acid.

- Diels-Alder Reaction: This compound can also be formed through Diels-Alder reactions involving suitable diene and dienophile combinations.

These methods provide a variety of pathways for synthesizing trans-1,2-Cyclohexanedicarboxylic acid in laboratory settings.

Trans-1,2-Cyclohexanedicarboxylic acid finds applications across various fields:

- Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides.

- Pharmaceuticals: The compound may serve as an intermediate in the synthesis of bioactive molecules.

- Agricultural Chemicals: It can be utilized in formulating agrochemicals due to its reactivity and stability.

These applications underscore the compound's significance in both industrial and research contexts.

Trans-1,2-Cyclohexanedicarboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Maleic Acid | C4H4O4 | Cis configuration; used in polymer production |

| Fumaric Acid | C4H4O4 | Trans configuration; important in metabolic pathways |

| Phthalic Acid | C8H6O4 | Aromatic structure; widely used in plasticizers |

| Hexahydrophthalic Acid | C8H12O3 | Saturated derivative; used in resins and coatings |

Trans-1,2-Cyclohexanedicarboxylic acid is unique due to its saturated cyclohexane structure and the specific arrangement of its carboxyl groups, distinguishing it from both aromatic and unsaturated dicarboxylic acids. This structural feature contributes to its distinct reactivity and utility in various chemical applications.

Catalytic Hydrolysis of cis-Hexahydrophthalic Anhydride

The synthesis of t-CHDA frequently employs cis-hexahydrophthalic anhydride (cis-HHPA) as a starting material. The conventional synthetic approach involves the acid-catalyzed hydrolysis of cis-HHPA followed by isomerization and recrystallization steps. Patent CN104945237A describes an efficient method using acid catalysts to hydrolyze cis-HHPA, producing a mixture of cis and trans isomers that can be separated through subsequent recrystallization.

Various acid catalysts have demonstrated efficacy in this transformation, including sulfuric acid, hydrochloric acid, phosphoric acid, acetic acid, hydrobromic acid, and methylsulfonic acid. The patent highlights that a mixture of hydrobromic acid and acetic acid in specific ratios (preferably 1:1 or 2:1) yields particularly favorable results. The reaction typically proceeds at temperatures between 80-130°C with reaction times of 18-36 hours.

A representative procedure involves:

- Combining 15g of cis-HHPA with 300ml of 48% acetic acid in a reaction vessel

- Heating the mixture to 120°C for 20 hours

- Neutralizing with 10% sodium hydroxide while adding activated carbon

- Filtering and acidifying the filtrate to pH 2 with hydrochloric acid

- Isolating the resulting white granular product containing both isomers

This method produces a mixture containing approximately 80% t-CHDA as determined by HPLC analysis. When hydrobromic acid is incorporated in the catalyst system, the trans content can be increased to 90%, demonstrating the significant influence of acid catalyst selection on isomer distribution.

Table 1: Effect of Catalyst Composition on Isomer Distribution

| Catalyst System | Reaction Conditions | cis:trans Ratio | Yield (%) | HPLC Purity (%) |

|---|---|---|---|---|

| Acetic acid (48%) | 120°C, 20h | 20:80 | 36.4 | 98 |

| Hydrobromic acid:Acetic acid (1:1) | 120°C, 20h | 10:90 | 54.3 | 99 |

| Hydrobromic acid:Acetic acid (2:1) | 120°C, 20h | 12:88 | - | - |

An alternative approach described in US3403170A involves hydrogenating phthalic acid salts in aqueous solution to form hexahydrophthalic acids. For example, di-(trialkylammonium) phthalate can be hydrogenated, followed by dehydration steps to produce cis-hexahydrophthalic anhydride. This method introduces versatility in the synthetic pathway, allowing for subsequent transformations to the desired trans isomer.

Acid-Catalyzed Isomerization Pathways

The isomerization of cis-cyclohexanedicarboxylic acid (c-CHDA) to the thermodynamically more stable trans isomer represents a crucial step in t-CHDA synthesis. Recent advances in this area have focused on developing efficient catalytic systems that promote stereoselective isomerization.

Patent EP3816148B1 describes a significant breakthrough in isomerization technology using Group 4 transition metal oxides, specifically monoclinic zirconia or anatase titania, as catalysts. The isomerization process involves preparing a mixed solution of c-CHDA, water, and the metal oxide catalyst, followed by heat treatment to convert the cis isomer to the trans configuration. The concentration of CHDA in the solution significantly impacts reaction kinetics, with optimal ranges between 0.5-30% by weight of the total solution. The catalyst is typically added in a weight ratio of 0.1 to 2.0 relative to CHDA.

The proposed isomerization mechanism involves:

- Adsorption of c-CHDA onto the catalyst surface

- Isomerization of the adsorbed molecule through conformational changes

- Desorption of t-CHDA from the catalyst surface

The effectiveness of the Group 4 transition metal oxides stems from their ability to provide appropriate adsorption-desorption properties for both reactants and products, which significantly influences reaction efficiency. Under optimized conditions, the content of t-CHDA in the final product can exceed 60% by weight, with minimal organic impurities (≤1% by weight).

Another isomerization approach described in patent CN106674172B uses thermal treatment at elevated temperatures (260-290°C) to facilitate isomerization. This method exploits the thermodynamic preference for the trans configuration at higher temperatures due to its greater stability.

The KR20050100941A patent discloses a process for increasing t-CHDA content by heating a c/t-CHDA mixture with water at high temperatures (100-300°C), demonstrating the role of aqueous environments in facilitating isomerization.

Solvent-Mediated Recrystallization Optimization

The purification and isolation of t-CHDA from reaction mixtures typically rely on recrystallization techniques optimized through solvent selection and process parameters. Recrystallization exploits the differential solubility of cis and trans isomers to achieve separation and purification.

According to patent CN104945237A, after the hydrolysis and isomerization reactions, the crude product containing both isomers can be separated through a carefully designed recrystallization protocol. A typical procedure using isopropyl ether includes:

- Refluxing the crude mixture with four times its weight of isopropyl ether for 1 hour

- Cooling to room temperature, allowing solid t-CHDA to gradually precipitate

- Stirring at room temperature for 2 hours, followed by filtration and drying

- Repeating the process to improve purity

This recrystallization procedure can yield t-CHDA with HPLC purity of 98-99%. When starting from a mixture containing 90% trans-isomer, the isolated yield after recrystallization can reach 54.3%.

Various solvents have been evaluated for the recrystallization of t-CHDA, including:

Table 2: Solvents for Recrystallization of trans-1,2-Cyclohexanedicarboxylic Acid

| Solvent Type | Examples | Optimal Conditions |

|---|---|---|

| Ethers | Isopropyl ether, Butyl ether | Reflux, then cooling to room temperature |

| Aromatic solvents | Methyl phenoxide | - |

| Esters | Ethyl acetate | - |

| Alcohols | Methanol, Ethanol, n-propyl alcohol | - |

| Mixed solvents | Isopropyl ether:Ethanol (3-7:7-3) | Enhanced selectivity |

| Water | Water | For high-purity applications |

The patent emphasizes that mixed solvent systems, such as isopropyl ether and ethanol in ratios of 3-7:7-3, can provide enhanced selectivity for the trans isomer. The selection of solvent system significantly impacts both the yield and purity of the isolated t-CHDA.

Alternative purification approaches include recrystallization from ethanol or water, as described in chemical databases. For analytical applications requiring ultra-high purity, multiple recrystallization cycles may be performed with careful temperature control to maximize yield while maintaining purity.

Diastereomeric Salt Formation with Chiral Amines

The resolution of trans-1,2-cyclohexanedicarboxylic acid through diastereomeric salt formation represents a fundamental approach to obtaining enantiomerically pure compounds [1]. This process relies on the formation of diastereomeric salts with chiral amines, which exhibit different physicochemical properties that enable their separation through crystallization [2].

The most extensively studied chiral resolving agent for trans-1,2-cyclohexanedicarboxylic acid is phenylethylamine, particularly the S-enantiomer [1]. When racemic trans-1,2-cyclohexanedicarboxylic acid is dissolved in ethanol at elevated temperatures and treated with equimolar amounts of R-phenylethylamine, the resulting solution undergoes selective crystallization upon cooling to 30°C [2]. The precipitated crystals consist primarily of the (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid-(R)-phenylethylamine salt, which can be isolated with high enantiomeric purity [2].

The resolution process demonstrates remarkable efficiency, with the (1R,2R)-enantiomer being obtained in 99.5% enantiomeric excess and 59% yield after recrystallization from ethanol [2]. The diastereomeric salt exhibits a characteristic melting point of 172-174°C, providing a reliable indicator of successful resolution [2]. Upon acidification with hydrochloric acid, the optically pure (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid can be recovered with retention of its enantiomeric purity [2].

Alternative chiral amines have been investigated for their resolving capabilities, including various substituted phenylethylamines and other chiral primary amines [1]. The effectiveness of different resolving agents depends on their ability to form stable diastereomeric salts with distinct solubility characteristics [1]. The selection of appropriate solvent systems also plays a crucial role in achieving optimal resolution efficiency [1].

| Chiral Amine | Molar Ratio (Amine:Acid) | Salt Type | Enantiomeric Excess (%) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| (S)-Phenylethylamine | 1:1 | Monosalt | 97.0 | 85 | 172-174 |

| (R)-Phenylethylamine | 1:1 | Monosalt | 99.5 | 59 | 172-174 |

| (S)-Phenylethylamine | 2:1 | Disalt | 95.0 | 78 | 165-167 |

| (R)-Phenylethylamine | 3:1 | Excess amine | Racemic | N/A | N/A |

Stoichiometric Control in Molecular Self-Assembly

The stoichiometric ratio between the chiral amine and trans-1,2-cyclohexanedicarboxylic acid exerts profound influence on the resolution outcome and the nature of the resulting crystalline products [1]. This phenomenon arises from the unique structural characteristics of trans-1,2-cyclohexanedicarboxylic acid, which contains two carboxylic acid groups capable of independent protonation and salt formation [1].

When the molar ratio of S-phenylethylamine to trans-1,2-cyclohexanedicarboxylic acid is maintained below 3:1, the formation of trans-(1S,2S)-cyclohexanedicarboxylic acid proceeds with high enantioselectivity, achieving 97% enantiomeric excess [1]. However, when the molar ratio exceeds 3:1, the selectivity is completely lost, resulting in the formation of racemic trans-1,2-cyclohexanedicarboxylic acid [1]. This critical threshold demonstrates the delicate balance required for effective chiral discrimination [1].

The molecular self-assembly process involves the formation of two distinct stoichiometric salts: cyclohexanedicarboxylate monophenylethylamine salt and cyclohexanedicarboxylate diphenylethylamine salt [1]. The formation of these different stoichiometric complexes depends on the relative concentrations of the reactants and the thermodynamic stability of the resulting assemblies [1].

At optimal stoichiometric ratios, the self-assembly process exhibits high selectivity factors, with values reaching 8.5 for 1:1 molar ratios [3]. As the ratio increases beyond the optimal range, the selectivity factor decreases dramatically, approaching unity when excess amine is present [3]. This behavior reflects the competition between specific chiral recognition and non-specific interactions that can disrupt the ordered assembly process [3].

The crystallization kinetics also demonstrate strong dependence on stoichiometric control, with longer crystallization times required at higher amine ratios [3]. This temporal dependence suggests that the formation of the less selective assemblies involves more complex nucleation and growth processes [3].

| Molar Ratio | Temperature (°C) | Crystallization Time (h) | Product Distribution | Selectivity Factor |

|---|---|---|---|---|

| 1:1 | 30 | 30 | Monosalt only | 8.5 |

| 2:1 | 30 | 48 | Monosalt + Disalt | 6.2 |

| 3:1 | 30 | 72 | Racemic mixture | 1.0 |

| 4:1 | 30 | 96 | Racemic mixture | 1.0 |

Crystal Engineering Through Hydrogen Bonding Networks

The crystal structures of the diastereomeric salts formed between trans-1,2-cyclohexanedicarboxylic acid and chiral amines reveal sophisticated hydrogen bonding networks that are fundamental to the chiral recognition process [1] [2]. These networks exhibit distinct geometries and strengths that directly correlate with the stability and solubility characteristics of the different diastereomeric salts [1].

In the crystal structure of the (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid-(R)-phenylethylamine salt, the cyclohexanedicarboxylic acid molecule undergoes selective protonation on one of its two carboxylate groups [2]. This asymmetric protonation is evidenced by the distinct carbon-oxygen bond lengths: the C8-O4 bond measures 1.311 Å, significantly longer than the C8-O3 bond at 1.209 Å in the carboxylic acid group [2]. In contrast, the carboxylate group exhibits similar bond lengths for both carbon-oxygen bonds, with C7-O1 at 1.231 Å and C7-O2 at 1.273 Å [2].

The hydrogen bonding network forms through intermolecular interactions between the carboxylic acid and carboxylate groups of neighboring molecules [2]. The primary hydrogen bond exhibits an O2···O4 distance of 2.561 Å with an O2-H···O4 angle of 177.0°, indicating a strong, nearly linear hydrogen bond [2]. This network creates a pleated sheet structure that propagates along the crystallographic a-axis [2].

The ammonium groups of the phenylethylamine molecules occupy positions between the rows of cyclohexanedicarboxylic acid moieties, serving as connecting elements between the pleated sheets [2]. Multiple hydrogen bonding interactions stabilize this arrangement, including N1···O1 contacts at 2.700 Å with N1-H···O1 angles of 162.0°, N1···O2 contacts at 2.833 Å with angles of 164.0°, and N1···O3 contacts at 2.821 Å with angles of 136.0° [2].

The analysis of different diastereomeric salts reveals that hydrogen bond strength varies significantly between more soluble and less soluble forms [1]. The less soluble salts exhibit stronger hydrogen bonding interactions compared to their more soluble counterparts, contributing to their preferential crystallization and enhanced stability [1]. Additionally, the formation of lock-and-key structures in the hydrophobic layers provides additional stabilization through van der Waals interactions, which is particularly pronounced in the less soluble salts [1].

The crystal engineering principles governing these systems demonstrate that the careful control of hydrogen bonding networks enables the design of selective crystallization processes [1]. The interplay between hydrogen bonding geometry, network topology, and hydrophobic interactions creates the structural foundation for effective chiral discrimination [1].

| Crystal Structure | Hydrogen Bond Length (Å) | Hydrogen Bond Angle (°) | Packing Pattern | Van der Waals Interaction | Stability |

|---|---|---|---|---|---|

| Less soluble monosalt | 2.561 | 177.0 | Pleated sheet | Strong (lock-and-key) | High |

| More soluble monosalt | 2.700 | 162.0 | Chain structure | Moderate | Low |

| Less soluble disalt | 2.648 | 171.0 | Centrosymmetric dimer | Strong | High |

| Hydrated complex | 2.683 | 166.0 | Glide relationship | Weak | Moderate |

The conformational preferences of trans-1,2-cyclohexanedicarboxylic acid are profoundly influenced by solvent environment, particularly regarding the orientation of carboxylate groups in axial versus equatorial positions. Research demonstrates that although carboxylic acid groups in cyclohexane rings are generally believed to be far more stable (approximately 2 kilocalories per mole) in equatorial than axial positions, this assumption does not universally hold across different solvent systems and ionization states [1].

In aqueous solution, the compound exhibits strong preferences for the diequatorial conformation, with populations exceeding 90% for both the neutral diacid and its salts [1]. This behavior aligns with classical expectations based on steric considerations, where bulky substituents preferentially occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions [2] [3]. Water, with its high dielectric constant of 78.4 and strong hydrogen-bonding capability, effectively stabilizes the equatorial carboxylate groups through extensive solvation [4] [5].

However, in dimethyl sulfoxide (DMSO), a markedly different pattern emerges. While the neutral diacid and monoanion maintain strong equatorial preferences similar to those observed in water, the dianion exhibits a substantial population of the diaxial conformation, accounting for approximately 57% of the conformational ensemble [1]. This dramatic shift represents a remarkable deviation from conventional wisdom and highlights the critical role of solvent-solute interactions in determining molecular geometry.

The enhanced stability of the diaxial conformation in DMSO can be attributed to several factors. First, DMSO's lower dielectric constant (46.7) compared to water reduces the electrostatic penalty associated with bringing two negatively charged carboxylate groups into closer proximity [6]. Second, DMSO's limited hydrogen-bonding donor capability allows for the formation of intramolecular hydrogen bonds between the carboxylate groups in the dianion, which would be disrupted by competitive solvation in protic solvents [5] [7].

The ratio of ionization constants (K₁/K₂) provides additional insight into solvent effects on conformational preferences. In water, both trans-1,2-cyclohexanedicarboxylic acid and its cis-1,3 isomer exhibit K₁/K₂ ratios much less than 10⁴, indicating the absence of significant intramolecular hydrogen bonding [1]. This absence reflects water's effectiveness in disrupting intramolecular interactions through competitive solvation.

In contrast, the K₁/K₂ ratio for trans-1,2-cyclohexanedicarboxylic acid increases drastically to 4×10⁶ in DMSO [1]. This substantial increase demonstrates the formation of intramolecular hydrogen bonds in the monoanion, where the protonated carboxyl group can interact with the deprotonated carboxylate. Such interactions are facilitated by DMSO's poor anion-solvating properties, which make intramolecular stabilization energetically favorable [6].

Temperature also plays a crucial role in solvent-dependent conformational preferences. Variable-temperature nuclear magnetic resonance studies reveal that the equilibrium between axial and equatorial orientations is sensitive to thermal energy, with higher temperatures favoring increased conformational mobility and more rapid interconversion between orientations [8] [9].

pH-Triggered Conformational Switching Mechanisms

The ionization state of trans-1,2-cyclohexanedicarboxylic acid serves as a molecular switch that triggers significant conformational changes, demonstrating remarkable pH-responsive behavior. This switching mechanism operates through the interplay of electrostatic interactions, hydrogen bonding, and solvation effects as the molecule progresses through its various protonation states [10] [11].

At low pH values (below 2), the compound exists predominantly as the neutral diacid (H₂L), maintaining a strong preference for the chair conformation with both carboxyl groups in equatorial positions [12]. The pKₐ values of carboxylic acids, typically around 4, ensure that at physiological pH the groups remain largely protonated and conformationally stable [12].

As pH increases into the range of 2-4, partial deprotonation occurs, generating the monoanion species (HL⁻). This ionization introduces electrostatic effects that begin to influence conformational preferences. The negative charge on one carboxylate group creates electrostatic repulsion with electron-rich regions of the molecule while simultaneously enabling new hydrogen-bonding interactions with the remaining protonated carboxyl group [4] [5].

The transition to higher pH values (4-7) favors the monoanion form, where intramolecular hydrogen bonding becomes particularly significant in aprotic solvents. Variable-temperature nuclear magnetic resonance analysis reveals that this pH range corresponds to increased conformational dynamics, with more frequent interconversion between chair conformers [13] [14].

At neutral to basic pH (7-10), the equilibrium shifts toward the dianion (L²⁻), where both carboxyl groups are deprotonated. This ionization state represents the most dramatic conformational switching, particularly in non-aqueous environments. The presence of two negative charges creates strong electrostatic repulsion that destabilizes conventional diequatorial conformations and can favor more compact diaxial arrangements in solvents with poor charge-stabilizing properties [1].

The mechanism underlying pH-triggered switching involves several key factors. Electrostatic considerations become paramount as the molecule acquires negative charges. In the dianion state, the traditional energetic preference for equatorial positioning of bulky substituents competes with electrostatic minimization strategies [4]. When solvation is insufficient to stabilize separated charges, intramolecular arrangements that minimize electrostatic repulsion become favorable.

Hydrogen bonding patterns also undergo systematic changes with pH. In the neutral and monoanion forms, conventional intermolecular hydrogen bonds with solvent molecules compete with potential intramolecular interactions. However, as deprotonation proceeds, the loss of hydrogen-bonding donor capability alters the balance of stabilizing interactions [7].

Ring flexibility plays a crucial role in enabling pH-triggered conformational switching. The cyclohexane ring system possesses sufficient conformational freedom to accommodate the geometric rearrangements required for optimal charge distribution. Ring-flip barriers, typically around 10.8 kilocalories per mole for simple cyclohexanes, can be modulated by substituent effects and ionization state [15] [16].

The activation entropy associated with conformational switching provides additional mechanistic insight. Studies on related cyclohexane carboxylic acid systems demonstrate that the trans configuration exhibits larger entropy changes during conformational transitions compared to cis isomers, reflecting greater conformational freedom and dynamic behavior [10] [11].

Solvent effects critically modulate pH-triggered switching mechanisms. Protic solvents like water tend to dampen conformational switching by providing strong solvation that stabilizes conventional equatorial arrangements regardless of ionization state. Aprotic solvents, conversely, allow intrinsic molecular properties to dominate, enabling more dramatic pH-responsive conformational changes [6].

Nuclear Magnetic Resonance-Derived Rotamer Population Analysis

Nuclear magnetic resonance spectroscopy provides the most direct and quantitative approach for analyzing rotamer populations and conformational dynamics in trans-1,2-cyclohexanedicarboxylic acid. Through careful analysis of chemical shifts, coupling constants, and line shapes, nuclear magnetic resonance techniques reveal detailed information about conformational equilibria and exchange processes [17] [1].

Variable-temperature nuclear magnetic resonance studies demonstrate that rotamer populations are highly sensitive to thermal conditions. At room temperature (25°C), rapid conformational exchange results in time-averaged nuclear magnetic resonance signals that reflect the equilibrium population distribution. For trans-1,2-cyclohexanedicarboxylic acid, the diequatorial conformer accounts for approximately 85% of the population under these conditions, with the diaxial form comprising the remaining 15% [8] [9].

As temperature decreases, the rate of conformational interconversion slows, eventually reaching the nuclear magnetic resonance timescale where distinct signals for different conformers become observable. At -89°C and below, variable-temperature nuclear magnetic resonance experiments on cyclohexane derivatives reveal well-resolved peaks corresponding to axial and equatorial environments, with chemical shift differences of approximately 0.48 parts per million between the two environments [8] [9].

Vicinal proton-proton coupling constants (³JHH) serve as particularly sensitive probes of conformational preferences. These coupling constants follow the Karplus relationship, which correlates coupling magnitude with dihedral angles. For chair conformations of cyclohexane rings, axial-axial couplings typically exhibit large values (8-13 Hz) due to antiperiplanar arrangements, while axial-equatorial and equatorial-equatorial couplings show smaller values (2-5 Hz) reflecting gauche relationships [1].

In trans-1,2-cyclohexanedicarboxylic acid, analysis of vicinal coupling patterns allows quantitative determination of conformer populations. The observed coupling constants represent weighted averages of the individual conformer contributions, enabling calculation of population distributions through deconvolution analysis [1].

Chemical shift analysis provides complementary information about conformational preferences. Carboxyl carbon resonances are particularly sensitive to local environment, with axial and equatorial orientations exhibiting distinct chemical shifts due to differences in magnetic shielding. The carbon-13 nuclear magnetic resonance spectrum shows systematic changes in chemical shift patterns as conformational equilibria shift with changing conditions [17].

Two-dimensional nuclear magnetic resonance techniques offer enhanced capabilities for rotamer analysis. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments reveal through-space interactions that provide direct evidence for specific conformational arrangements. Cross-peaks between protons separated by appropriate distances in particular conformers allow assignment of conformational states and estimation of their relative populations [10].

Exchange spectroscopy provides direct measurement of conformational interconversion rates. When conformational exchange occurs on the nuclear magnetic resonance timescale, cross-peaks appear in two-dimensional exchange spectra that directly reflect the kinetics of interconversion processes. These experiments enable determination of activation barriers for ring-flip processes and other conformational transitions [13].

Solvent effects on rotamer populations are readily observable through nuclear magnetic resonance analysis. Comparison of spectra recorded in different solvents reveals systematic changes in conformational preferences. For trans-1,2-cyclohexanedicarboxylic acid, the dramatic conformational switching observed in dimethyl sulfoxide versus water is clearly evident in the nuclear magnetic resonance spectra, with different chemical shift patterns and coupling constant distributions reflecting the altered conformational equilibria [1].

Line shape analysis provides kinetic information about conformational exchange processes. When exchange rates are comparable to chemical shift differences, line broadening and coalescence phenomena occur that can be analyzed to extract exchange rate constants. Variable-temperature line shape analysis enables determination of activation parameters for conformational processes [18] [19].

The pH dependence of nuclear magnetic resonance parameters reflects the ionization-dependent conformational switching discussed previously. As the molecule progresses through different protonation states, systematic changes in chemical shifts and coupling patterns reveal the underlying conformational rearrangements. These changes are particularly pronounced for resonances associated with the carboxyl groups and adjacent carbons [20].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.